3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one chemical properties
3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one . This document is structured for researchers requiring actionable protocols and mechanistic insights.
Executive Summary
The 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry. Characterized by a fused pyrimidine-benzene system, this molecule serves as a versatile intermediate for developing anticonvulsant, antimicrobial, and anticancer agents. Its chemical utility lies in its trifunctional nature : the electrophilic C4-carbonyl, the nucleophilic C2-mercapto group (susceptible to S-alkylation), and the N3-allyl moiety (enabling electrophilic addition and heterocyclization).
Chemical Identity & Tautomerism
Understanding the electronic state of the molecule is critical for predicting reactivity.
-
IUPAC Name: 3-Allyl-7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Thione form)
-
Molecular Formula: C₁₁H₉ClN₂OS
-
Molecular Weight: 252.72 g/mol
The Thione-Thiol Tautomeric Equilibrium
In the solid state, the molecule predominantly exists as the thione (A) . In solution, particularly in the presence of bases, it tautomerizes to the thiol (enethiol) form (B) . This equilibrium dictates the regioselectivity of alkylation reactions.
-
Thione Form (A): Favored in neutral/acidic media. The Hydrogen is attached to N1.
-
Thiol Form (B): Favored in basic media. The Hydrogen dissociates from the sulfur, generating a thiolate anion (
) which is a soft nucleophile.
Implication: Reactions intending to functionalize the sulfur (S-alkylation) must be performed under basic conditions to access the thiolate species.
Synthesis Protocol
The most robust synthetic route utilizes 4-chloroisatoic anhydride as the starting material. This method minimizes side reactions compared to the direct anthranilic acid condensation.
Reagents & Conditions
-
Precursors: 4-Chloroisatoic anhydride, Allylamine.
-
Cyclizing Agent: Carbon Disulfide (
). -
Base: Potassium Hydroxide (KOH) or Triethylamine (
).
Step-by-Step Methodology
-
Ring Opening: Dissolve 4-chloroisatoic anhydride (10 mmol) in dry ethanol (30 mL). Add allylamine (10 mmol) dropwise. Reflux for 2-3 hours.
-
Cyclization: Without isolation (one-pot) or after isolation of the intermediate, add KOH (20 mmol) and Carbon Disulfide (Excess, ~5 mL). Reflux for an additional 6-8 hours.
-
Work-up: Cool the reaction mixture. Pour onto crushed ice/water containing dilute HCl (to protonate the thiolate).
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.
Validating the Product[8]
-
IR Spectrum: Look for
at ~1680 cm⁻¹ and at ~1200 cm⁻¹. Absence of broad OH peaks confirms the thione predominance in solid phase. -
¹H NMR (DMSO-d₆):
-
Allyl signals: Multiplet at
5.8–6.0 (CH=), Doublet at 4.5–5.0 ( ). -
NH signal: Broad singlet at
12.0–13.0 ppm (exchangeable with ).
-
Reactivity Profile & Core Transformations
The chemical value of this scaffold is defined by two primary reaction pathways: S-Alkylation and Iodocyclization .
A. S-Alkylation (Thioether Synthesis)
The C2-sulfur is a soft nucleophile. Under basic catalysis, it reacts with alkyl halides.
-
Protocol: Dissolve substrate in DMF. Add
(1.5 equiv).[8] Stir for 30 min to generate the thiolate. Add alkyl halide (e.g., Ethyl bromide, Benzyl chloride). Stir at RT or mild heat (60°C). -
Outcome: Formation of 3-allyl-7-chloro-2-(alkylthio)quinazolin-4(3H)-one .
-
Note: N-alkylation at N1 is a competing side reaction but is sterically and electronically less favored than S-alkylation under mild conditions due to the high nucleophilicity of the sulfur anion.
B. Iodocyclization (Thiazolo-Fusion)
This is a high-value transformation that fuses a thiazole ring onto the quinazolinone core, utilizing the specific geometry of the 3-allyl and 2-mercapto groups.
-
Mechanism:
-
Iodine (
) forms a cyclic iodonium ion with the allyl double bond. -
The C2-thione sulfur attacks the iodonium intermediate (5-exo-trig or 6-endo-trig cyclization).
-
Loss of HI (or capture by base) yields the fused heterocyclic system.
-
-
Product: 2-(iodomethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one .
-
Significance: This reaction rapidly increases molecular complexity, creating tricyclic scaffolds common in potent kinase inhibitors.
Visualizing the Chemistry
The following diagrams illustrate the synthesis and reactivity pathways described above.
Figure 1: Two-step synthesis of the core scaffold from 4-chloroisatoic anhydride.
Figure 2: Divergent reactivity profile showing S-alkylation, Iodocyclization, and Oxidation.[1][5][9]
Quantitative Data Summary
| Property | Value / Condition | Note |
| Melting Point | 248–250 °C | High thermal stability typical of thio-quinazolinones. |
| Solubility | DMSO, DMF, Hot EtOH | Insoluble in water and non-polar solvents (Hexane). |
| pKa (Thiol) | ~8.5 – 9.5 | Acidic enough to be deprotonated by carbonates ( |
| IR | 1670–1690 cm⁻¹ | Characteristic strong carbonyl stretch. |
| IR | 1180–1220 cm⁻¹ | Diagnostic for the thione tautomer. |
Biological Relevance
The 3-allyl-7-chloro-2-mercapto-quinazolinone scaffold is not merely a chemical curiosity; it is a validated bioactive pharmacophore.
-
Anticancer Activity: The S-alkylated derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The planar tricyclic structure allows intercalation into DNA or inhibition of kinases (e.g., EGFR).
-
Antimicrobial: The 2-mercapto/thione moiety is essential for disrupting bacterial cell wall synthesis or metabolic pathways in Gram-positive bacteria.
References
-
Adibi, H., et al. (2022).[1] "Synthesis and characterization of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives." Journal of Molecular Structure. 1[1][4][5][6][10][8][9][11][12][13][14]
-
Alagarsamy, V., et al. (2003).[15] "Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones." Biological and Pharmaceutical Bulletin. 15[1][4][5][6][10][8][9][12][13][14]
-
El-Azab, A. S., et al. (2015).[10] "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Molecules. 13[1][4][5][6][10][8][11][12][13][14]
-
Bowman, W. R., et al. (2016).[5] "Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A." Organic & Biomolecular Chemistry.[16] 16
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